molecular formula C7H12ClN3O2S B2418435 Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl CAS No. 1809250-15-4

Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl

Cat. No. B2418435
CAS RN: 1809250-15-4
M. Wt: 237.7
InChI Key: YNTDOXPNUFYOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl is a complex organic compound. Based on its name, it likely contains an ethyl group, a thiadiazole ring, and a carboxylate group. It’s also a hydrochloride (hcl), meaning it’s a salt resulting from the reaction of hydrochloric acid with an organic base .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. Attached to this ring is an ethyl group and a carboxylate group .


Chemical Reactions Analysis

Amines, such as the 2-aminoethyl group in this compound, can undergo a variety of chemical reactions, including reactions with aldehydes and ketones to form imines and enamines .

Scientific Research Applications

Synthesis and Characterization

Ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl and its derivatives have been synthesized and characterized in various studies, contributing to a deeper understanding of their chemical properties and potential applications in scientific research. For instance, the compound has been utilized in the synthesis of novel pyrazole derivatives with potential antiglaucoma activity, illustrating its role as a precursor in medicinal chemistry (Kasımoğulları et al., 2010). Additionally, modifications of related thiazole derivatives have been explored for antimicrobial applications, highlighting the compound's versatility in generating new bioactive molecules (Desai et al., 2019).

Corrosion Inhibition

The corrosion inhibition properties of ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl and similar compounds have been extensively studied. For example, derivatives have shown efficacy in preventing corrosion of metals in acidic environments, indicating their potential as corrosion inhibitors in industrial applications (Raviprabha & Bhat, 2019).

Biological Activities

The compound has also been integrated into the synthesis of hybrid molecules with various biological activities. Research has demonstrated the potential of these derivatives in exhibiting antimicrobial, antilipase, and antiurease activities, suggesting their applicability in pharmaceutical research (Başoğlu et al., 2013).

Corrosion Protection

Studies have further investigated the effects of related thiadiazole compounds on the corrosion protection of metals. For example, 2-amino-5-ethylthio-1,3,4-thiadiazole has been evaluated as a corrosion inhibitor for copper in acidic solutions, providing insights into the protective mechanisms afforded by these compounds (Sherif & Park, 2006).

Synthetic Methodologies

Innovative synthetic methodologies involving ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hcl have been developed, such as the use of Michael-like addition strategies to generate new thiazole derivatives. These methodologies enhance the compound's utility in synthetic organic chemistry and drug discovery processes (Boy & Guernon, 2005).

Mechanism of Action

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be of interest in various fields, including medicinal chemistry, materials science, and more .

properties

IUPAC Name

ethyl 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S.ClH/c1-2-12-7(11)6-10-9-5(13-6)3-4-8;/h2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTXTNBKGJRWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.